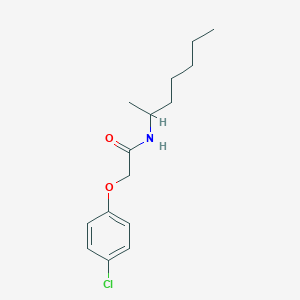![molecular formula C35H30N2O5 B15151349 1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B15151349.png)
1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 2-[4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline ring, a phthalimide moiety, and a methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 2-[4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the condensation of phthalic anhydride with an appropriate amine to form the phthalimide derivative. This intermediate is then reacted with a quinoline derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact details of industrial production are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 2-[4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 2-[4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 2-[4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The phthalimide moiety may interact with various enzymes, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lenalidomide: A phthalimide derivative with immunomodulatory and anticancer properties.
Pomalidomide: Another phthalimide derivative with similar therapeutic effects as lenalidomide.
Thalidomide: A well-known phthalimide derivative with historical significance and current therapeutic uses.
Uniqueness
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 2-[4-(1,3-DIOXO-3A,4,7,7A-TETRAHYDROISOINDOL-2-YL)PHENYL]-6-METHYLQUINOLINE-4-CARBOXYLATE is unique due to its combination of a quinoline ring, a phthalimide moiety, and a methylphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C35H30N2O5 |
|---|---|
Poids moléculaire |
558.6 g/mol |
Nom IUPAC |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-[4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C35H30N2O5/c1-20-8-11-24(12-9-20)32(38)22(3)42-35(41)29-19-31(36-30-17-10-21(2)18-28(29)30)23-13-15-25(16-14-23)37-33(39)26-6-4-5-7-27(26)34(37)40/h4-5,8-19,22,26-27H,6-7H2,1-3H3 |
Clé InChI |
WJNUPFBWCQLOFL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=C(C=C4)N5C(=O)C6CC=CCC6C5=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,3,3,4,4,5,5,5-nonafluoro-N-[2-(4-methoxyphenyl)ethyl]pentanamide](/img/structure/B15151269.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(4-chlorophenoxy)propan-2-ol](/img/structure/B15151279.png)

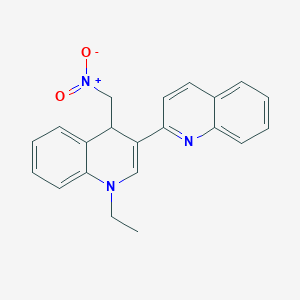
![ethyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B15151299.png)
![(2E)-N-[2-(2-Methylindol-1-YL)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15151307.png)
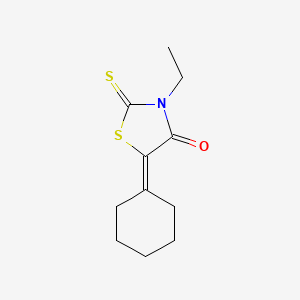
![2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide](/img/structure/B15151311.png)
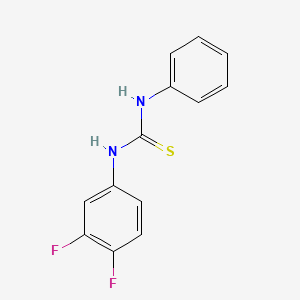
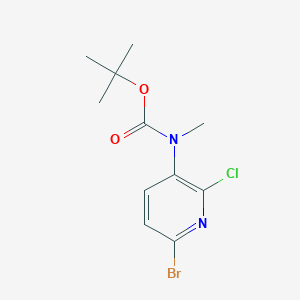
![2-[5-(3-chlorophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15151329.png)
![(5-Hydroxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 2,6-dimethoxybenzoate](/img/structure/B15151352.png)
